molecular formula C5H5NO3 B12552029 3-Methoxyprop-2-enoyl isocyanate CAS No. 174230-82-1

3-Methoxyprop-2-enoyl isocyanate

Cat. No.: B12552029
CAS No.: 174230-82-1
M. Wt: 127.10 g/mol
InChI Key: HAVVCBYMVOGGRT-UHFFFAOYSA-N
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Description

3-Methoxyprop-2-enoyl isocyanate: is an organic compound with the molecular formula C5H5NO3 It is characterized by the presence of both an isocyanate group (-NCO) and a methoxy group (-OCH3) attached to a prop-2-enoyl backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Methoxyprop-2-enoyl isocyanate can be synthesized through several methods. One common approach involves the reaction of 3-methoxyprop-2-enoyl chloride with sodium azide, followed by thermal decomposition to yield the isocyanate. The reaction conditions typically include an inert atmosphere and controlled temperature to ensure the stability of the intermediate compounds.

Industrial Production Methods: In industrial settings, the production of isocyanates often involves the phosgene process. due to the toxicity of phosgene, alternative methods such as the nonphosgene approach are being explored. This includes the reaction of nitro-amino compounds with carbon monoxide, dimethyl carbonate, and urea, followed by the thermal decomposition of the resulting carbamate to produce the isocyanate .

Chemical Reactions Analysis

Types of Reactions: 3-Methoxyprop-2-enoyl isocyanate undergoes various chemical reactions, including:

    Hydrolysis: Reacts with water to form carbamic acid derivatives.

    Alcoholysis: Reacts with alcohols to form urethanes.

    Aminolysis: Reacts with amines to form ureas.

Common Reagents and Conditions:

    Hydrolysis: Typically occurs in the presence of water or aqueous solutions.

    Alcoholysis: Requires the presence of alcohols and may be catalyzed by acids or bases.

    Aminolysis: Involves amines and can be catalyzed by acids or bases.

Major Products:

    Hydrolysis: Produces carbamic acid derivatives.

    Alcoholysis: Produces urethanes.

    Aminolysis: Produces ureas

Scientific Research Applications

3-Methoxyprop-2-enoyl isocyanate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-methoxyprop-2-enoyl isocyanate involves its reactivity with nucleophiles such as water, alcohols, and amines. The isocyanate group (-NCO) is highly electrophilic, allowing it to react readily with nucleophiles to form carbamates, urethanes, and ureas. These reactions are often catalyzed by acids or bases, which facilitate the nucleophilic attack on the isocyanate group .

Comparison with Similar Compounds

    Methyl isocyanate: Similar in structure but lacks the methoxy group.

    Ethyl isocyanate: Similar in structure but has an ethyl group instead of a methoxy group.

    Phenyl isocyanate: Contains a phenyl group instead of a methoxy group.

Uniqueness: 3-Methoxyprop-2-enoyl isocyanate is unique due to the presence of both the methoxy group and the isocyanate group, which imparts distinct reactivity and properties compared to other isocyanates. This dual functionality allows for a broader range of chemical reactions and applications .

Properties

CAS No.

174230-82-1

Molecular Formula

C5H5NO3

Molecular Weight

127.10 g/mol

IUPAC Name

3-methoxyprop-2-enoyl isocyanate

InChI

InChI=1S/C5H5NO3/c1-9-3-2-5(8)6-4-7/h2-3H,1H3

InChI Key

HAVVCBYMVOGGRT-UHFFFAOYSA-N

Canonical SMILES

COC=CC(=O)N=C=O

Origin of Product

United States

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